(3R,4S)-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate
Description
(3R,4S)-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate is a chiral pyrrolidine derivative characterized by a benzyl group at the 1-position, a methyl group at the 4-position, and an ethyl ester at the 3-position. This compound is frequently studied in medicinal chemistry for its structural versatility in drug design, particularly as a scaffold for receptor-targeted molecules .
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
ethyl (3R,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C15H21NO2/c1-3-18-15(17)14-11-16(9-12(14)2)10-13-7-5-4-6-8-13/h4-8,12,14H,3,9-11H2,1-2H3/t12-,14+/m1/s1 |
InChI Key |
GDZPWQCQDBQIJJ-OCCSQVGLSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CN(C[C@H]1C)CC2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1CN(CC1C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides.
Esterification: The carboxylate group is esterified using ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(3R,4S)-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (3R,4S)-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
The following table summarizes key structural analogs, highlighting differences in substituents, stereochemistry, and physicochemical properties:
*Estimated based on structural analogs.
Key Findings from Comparative Analysis
Steric and Stereochemical Effects
- The (3R,4S) configuration of the target compound distinguishes it from diastereomers like the (3R,4R) isomer . Such stereochemical variations can lead to divergent binding affinities in enantioselective environments, such as enzyme active sites.
- The (3S,4R)-configured hydroxyl analog exhibits significantly lower LogP (1.5 vs. ~2.8), underscoring the polarity introduced by the hydroxyl group. This modification may enhance solubility but reduce membrane permeability.
Substituent-Driven Lipophilicity
Ester Group Influence
- Switching from an ethyl to methyl ester reduces molecular weight by ~14 g/mol and slightly lowers LogP. Methyl esters are generally more prone to hydrolysis, which may impact metabolic stability in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
